molecular formula C30H22O16 B8257863 Acuminatanol

Acuminatanol

Cat. No. B8257863
M. Wt: 638.5 g/mol
InChI Key: AULZIDZAMMOASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acuminatanol is a useful research compound. Its molecular formula is C30H22O16 and its molecular weight is 638.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acuminatanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acuminatanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Elucidation and Chemical Analysis

Acuminatanol, identified from the aqueous extract of Trichoscypha acuminata, is notable for being the first 2′,2‴-bis-dihydrobiflavonol. Its unique structure, characterized by the connection of bis-dihydroflavonol via the B-rings at C-2′ and C-2‴ positions, was primarily determined using a capillary scale NMR probe. This compound is significant as it represents the first naturally-occurring compound reported from the genus Trichoscypha and contributes to the compound libraries generated from the aqueous extracts of American and African plants (Hu et al., 2007).

Genetic Diversity and Conservation

Although not directly linked to Acuminatanol, studies involving Castanopsis acuminatissima focus on genetic diversity and conservation, which are crucial for ecological restoration and biodiversity preservation. For instance, the genetic diversity within and among populations of Castanopsis acuminatissima in Northern Thailand was evaluated using microsatellite markers, informing conservation strategies and seed collection for forest restoration (Blakesley et al., 2004).

Bioactive Compound Characterization and Pharmacological Applications

Research has delved into the isolation of flavonoids from various plant species, including Musa acuminata, and their potential inhibitory effects on enzymes and radicals, showcasing their antioxidative, antidiabetic, and anti-inflammatory properties. For instance, leaf fractions of Musa acuminata exhibited significant biological activities, with compounds like kaempferol-3-O-rutinoside and quercetin-3-O-rutinoside showing promise as drug leads for various diseases due to their antioxidative and antidiabetic activities (Oresanya et al., 2020). Similarly, the comprehensive assessment of the biological activities of Musa acuminata extracts in another study corroborates its traditional uses and potential as a therapeutic agent, with pharmacological studies validating the efficacy of the plant's parts as rich sources of phytochemicals (Mathew & Negi, 2017).

Waste Biomass Utilization and Environmental Applications

Studies have explored the utilization of waste biomass from species like Musa acuminata for environmental applications. For instance, Musa acuminata bract was investigated as a biosorbent for the removal of hexavalent chromium from synthetic wastewater, demonstrating the potential of plant-based waste materials in treating industrial effluents and contributing to environmental sustainability (Hariharan et al., 2020).

properties

IUPAC Name

3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULZIDZAMMOASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one

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